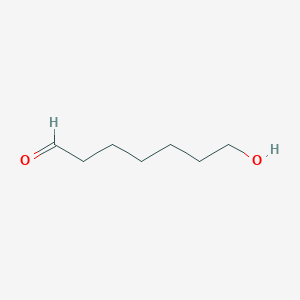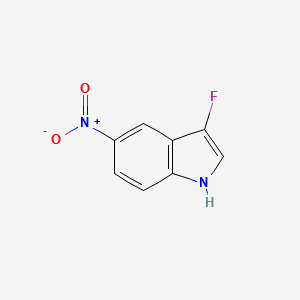
L-Menthylmethacrylate
Overview
Description
L-Menthylmethacrylate is an organic compound derived from menthol and methacrylic acid. It is a colorless liquid with a characteristic minty odor, commonly used in the production of polymers and copolymers. This compound is valued for its ability to impart desirable properties such as flexibility, durability, and resistance to environmental factors in the materials it is incorporated into.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Menthylmethacrylate is typically synthesized through the esterification of menthol with methacrylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction conditions. The raw materials, menthol and methacrylic acid, are fed into the reactor along with the acid catalyst. The reaction is maintained at elevated temperatures to facilitate the esterification process. The product is then separated and purified using distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
L-Menthylmethacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to menthol and methacrylic acid.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the methacrylate group.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide.
Hydrolysis: Acidic or basic conditions with water.
Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Polymers and Copolymers: Used in various applications such as coatings, adhesives, and medical devices.
Hydrolysis Products: Menthol and methacrylic acid.
Scientific Research Applications
L-Menthylmethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Incorporated into biomaterials for tissue engineering and drug delivery systems.
Medicine: Used in the development of medical devices and implants due to its biocompatibility.
Industry: Employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of L-Menthylmethacrylate primarily involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, providing structural integrity and functional properties to the materials they are incorporated into.
Comparison with Similar Compounds
Similar Compounds
Methyl Methacrylate: A widely used monomer in the production of PMMA.
Ethyl Methacrylate: Similar to methyl methacrylate but with slightly different properties due to the ethyl group.
Butyl Methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness of L-Menthylmethacrylate
This compound stands out due to its origin from menthol, which imparts a unique minty odor and potential biocompatibility. Its use in specialized applications such as biomaterials and medical devices highlights its versatility and functional advantages over other methacrylate esters.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3/t11-,12+,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPRXWXGLLURNB-FRRDWIJNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(=C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31369-44-5 | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31369-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)

![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)



![Bicyclo[2.2.1]hept-2-ene, 5-hexyl-](/img/structure/B3188577.png)







